[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride
Overview
Description
“[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride” is a chemical compound with the CAS Number: 932742-87-5 . It has a molecular weight of 225.68 and its IUPAC name is (4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine hydrochloride . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of compounds similar to “[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride” has been reported in the literature . For instance, compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan were synthesized by reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180 °C .Molecular Structure Analysis
The InChI code for “[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride” is 1S/C10H11N3O.ClH/c1-7-12-10(13-14-7)9-4-2-8(6-11)3-5-9;/h2-5H,6,11H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride” is a solid at room temperature . It has a molecular weight of 225.68 .Scientific Research Applications
Reactions with Benzyl Alcohol and Benzylamine
- Study Findings : When heated with benzyl alcohol, 3-aryl-5-methyl-1,2,4-oxadiazoles, closely related to 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine hydrochloride, yield several products including aryl nitrile, benzyl acetate, and benzaldehyde. Benzylamine reacts similarly but more slowly, producing aryl nitrile and N-acetylbenzylamine (Brown, Clack, & Wilson, 1988).
Ring-Fission and C–C Bond Cleavage Reactions
- Study Findings : A study explored the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole, leading to compounds undergoing ring fission of the oxadiazole system. This reaction pathway offers insights into the potential chemical behavior of related oxadiazole compounds (Jäger et al., 2002).
Corrosion Inhibition Studies
- Study Findings : Oxadiazole derivatives have been studied for their corrosion inhibition efficiency on mild steel in acidic solutions. These studies highlight the potential application of oxadiazole compounds in protecting metals from corrosion (Kalia et al., 2020); (Ammal et al., 2018).
Chemosensors Development
- Study Findings : Novel anion sensors incorporating oxadiazole groups have been developed, exhibiting significant spectroscopic and colorimetric changes in the presence of certain anions. This showcases the potential use of oxadiazole derivatives in sensor technology (Ma et al., 2013).
Antimicrobial Activity
- Study Findings : Oxadiazole derivatives have been tested for their antimicrobial activity against various bacteria, mold, and yeast, indicating potential applications in the field of antimicrobial agents (Tien et al., 2016).
Structural Characterization for Medicinal Chemistry
- Study Findings : The structures of oxadiazole derivatives have been determined, which are used as spacers in the synthesis of potential non-peptide angiotensin receptor antagonists, suggesting their use in medicinal chemistry (Meyer et al., 2003).
Future Directions
properties
IUPAC Name |
[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-7-12-10(13-14-7)9-4-2-8(6-11)3-5-9;/h2-5H,6,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNKFSPOSABNRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride | |
CAS RN |
932742-87-5 | |
Record name | (4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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